2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole
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Overview
Description
2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole is a complex organic compound that features both a triazole and a benzothiazole moiety. The presence of these heterocyclic structures makes it a compound of interest in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in various chemical reactions, while the benzothiazole ring is often associated with biological activity.
Mechanism of Action
Target of Action
The compound 2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole, also known as (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone, is a complex molecule that contains a 1,2,3-triazole ring. The 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity, because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
This interaction could lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Compounds containing a 1,2,3-triazole ring have been used to synthesize compounds active against various diseases, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
The presence of the 1,2,3-triazole ring, which is resistant to metabolic degradation, suggests that this compound may have good bioavailability .
Result of Action
Compounds containing a 1,2,3-triazole ring have shown a wide range of biological activities, including antifungal, antimicrobial, antiviral, and anticancer activities . This suggests that this compound may have similar effects.
Action Environment
The action of this compound may be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s stability and efficacy. Additionally, the presence of other molecules could influence the compound’s interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often referred to as "click chemistry".
Azetidine Formation: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as automated peptide synthesizers for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the azetidine ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to the biological activity associated with both the triazole and benzothiazole rings.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring and are known for their stability and biological activity.
Benzothiazole Derivatives: Compounds with the benzothiazole ring are often investigated for their antimicrobial and anticancer properties.
Uniqueness
2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole is unique due to the combination of the triazole and benzothiazole rings with the azetidine moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and potential therapeutic applications .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c19-13(12-15-10-3-1-2-4-11(10)20-12)17-7-9(8-17)18-6-5-14-16-18/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSUEQDKOUMEPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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